3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride
Description
Historical Development of Pyrido[1,2-a]pyrimidinone Chemistry
The historical development of pyrido[1,2-a]pyrimidinone chemistry traces its origins to the fundamental understanding of bicyclic nitrogen-containing heterocycles and their synthetic accessibility. Early investigations into these systems revealed their potential as pharmaceutically relevant scaffolds, with pyrido[1,2-a]pyrimidin-2-ones and pyrido[1,2-a]pyrimidin-4-ones representing structurally related classes of compounds associated with broad ranges of useful biological properties. The recognition of quinolizinone-type scaffolds with bridgehead nitrogen atoms as particularly interesting from both physico-chemical and biological perspectives drove significant research interest in this chemical space.
The synthetic methodologies for pyrido[1,2-a]pyrimidinone construction have evolved considerably over several decades. Historical approaches emphasized the development of concise synthetic routes that could provide access to substituted pyrido[1,2-a]pyrimidin-2-ones from readily available starting materials. The synthetic route development involved strategic considerations regarding regioselectivity, particularly the preference for 2-oxo-isomers over undesired 4-oxo-isomers, which represented a distinct advantage over some existing methods for pyrido[1,2-a]pyrimidin-2-one synthesis. The utilization of lithium amide anions in synthetic protocols demonstrated excellent regioselectivity outcomes, establishing fundamental precedents for subsequent synthetic methodology development.
The historical progression of pyrido[1,2-a]pyrimidinone chemistry also encompassed the recognition of these heterocycles as attractive structural templates for drug discovery applications. The under-representation of pyrido[1,2-a]pyrimidin-2-ones in current small molecule screening libraries highlighted the need for improved synthetic methodologies and expanded chemical space exploration. This recognition drove research efforts toward developing new strategies for the concise synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones, with particular attention to the theoretical and practical implications of bicyclic compounds containing bridgehead nitrogen atoms.
Position of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride in Heterocyclic Chemistry
The specific compound 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its structural characteristics and synthetic accessibility. This compound represents a tetrahydro derivative of the pyrido[1,2-a]pyrimidin-4-one core structure, with specific substitution patterns that distinguish it from other members of this chemical family. The presence of the 9-hydroxy functionality, combined with the 3-ethyl and 2-methyl substituents, creates a unique molecular architecture that exemplifies the structural diversity achievable within pyrido[1,2-a]pyrimidinone chemistry.
The compound's designation as "Paliperidone Related Compound A" in pharmaceutical contexts underscores its significance as a structural analog and synthetic intermediate in the preparation of more complex pyrido[1,2-a]pyrimidinone derivatives. The systematic name 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reflects the IUPAC nomenclature conventions for this class of bicyclic heterocycles, with the numbering system indicating the specific positions of substitution and the degree of saturation within the fused ring system.
From a synthetic chemistry perspective, this compound represents an important example of how 9-hydroxy or 9-acyloxy groups can be incorporated into pyridopyrimidinone ring structures through specific synthetic processes. The synthetic accessibility of this particular derivative demonstrates the feasibility of introducing hydroxyl functionality at the 9-position of the pyrido[1,2-a]pyrimidinone core, which has implications for both synthetic methodology development and structure-activity relationship studies. The compound's chemical stability and well-defined structural characteristics make it particularly valuable as a reference material for analytical applications and quality control procedures.
Theoretical Significance in Bridgehead Nitrogen-Containing Bicyclic Structures
The theoretical significance of 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride extends beyond its individual molecular properties to encompass broader principles governing bridgehead nitrogen-containing bicyclic structures. Nitrogen-bridgehead compounds represent a specialized class of heterocyclic systems that exhibit unique structural and electronic properties due to the presence of nitrogen atoms at ring junction positions. The pyrido[1,2-a]pyrimidinone framework exemplifies these principles through its incorporation of a bridgehead nitrogen atom that influences both the molecular geometry and electronic distribution within the bicyclic system.
Recent comprehensive reviews of nitrogen-bridgehead compounds have highlighted the synthetic challenges and opportunities associated with these molecular architectures. The synthesis of such compounds often requires specialized methodologies that can accommodate the geometric constraints imposed by the bridgehead nitrogen configuration. The pyrido[1,2-a]pyrimidinone system represents a particularly well-studied example of how these constraints can be successfully addressed through appropriately designed synthetic strategies. The development of rhodium-catalyzed tandem reactions toward bicyclic enamines with bridgehead nitrogen has demonstrated the feasibility of constructing such systems through stereoselective transformations that comprise activation, alkylation, and electrocyclization steps.
The theoretical framework for understanding bridgehead nitrogen-containing bicyclic structures also encompasses consideration of their conformational properties and electronic characteristics. The rigid bicyclic architecture of pyrido[1,2-a]pyrimidinone systems constrains molecular flexibility while simultaneously creating opportunities for specific intermolecular interactions. The presence of the bridgehead nitrogen atom influences the basicity and nucleophilicity of the heterocyclic system, which has implications for both synthetic reactivity and potential biological activity. These theoretical considerations are particularly relevant for understanding the structure-property relationships that govern the behavior of compounds like 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.
Research Evolution and Current Status
The research evolution in pyrido[1,2-a]pyrimidinone chemistry has progressed from fundamental synthetic methodology development to sophisticated applications in diverse fields including agricultural chemistry, pharmaceutical research, and materials science. Contemporary research efforts have revealed the remarkable versatility of pyrido[1,2-a]pyrimidinone scaffolds as platforms for developing biologically active compounds with diverse mechanisms of action. The discovery of novel pyrido[1,2-a]pyrimidinone mesoionic compounds containing vanillin moieties as antibacterial agents represents a significant advancement in the application of these heterocyclic systems. These compounds demonstrated excellent in vitro activity against Xanthomonas oryzae with EC₅₀ values as low as 1.1 μg/mL, substantially outperforming established antibacterial agents.
Current research directions in pyrido[1,2-a]pyrimidinone chemistry have expanded to encompass insecticidal applications, with mesoionic pyrido[1,2-a]pyrimidinone compounds incorporating dithioacetal skeletons showing excellent insecticidal activities against bean aphids and white-backed planthoppers. The development of compounds with LC₅₀ values as low as 2.80 μg/mL against Aphis craccivora, exceeding the performance of trifluoropyrimidine, demonstrates the continued potential for innovation within this chemical space. Proteomics and molecular docking studies have provided mechanistic insights indicating that these compounds can act on nicotinic acetylcholine receptors, expanding the understanding of their biological activity profiles.
The current status of pyrido[1,2-a]pyrimidinone research also reflects advances in synthetic methodology, particularly through the development of nano-catalyst-supported synthetic strategies. The application of diverse nano-catalysts to prepare heterocycle-integrated pyridopyrimidine cores has enabled improved product yields and increased reaction rates compared to traditional synthetic approaches. These methodological advances have facilitated access to complex spirocyclic systems and other sophisticated molecular architectures that were previously challenging to construct. The integration of computational approaches, including molecular docking and structure-activity relationship analysis, has further enhanced the rational design of new pyrido[1,2-a]pyrimidinone derivatives with optimized properties.
The research landscape continues to evolve with the recognition of pyrido[1,2-a]pyrimidinone derivatives as potential fibroblast growth factor receptor inhibitors and other therapeutic targets. The development of selective inhibitors with excellent potency profiles demonstrates the ongoing relevance of this chemical class in contemporary medicinal chemistry research. The synthesis and biological evaluation of diverse pyrido[1,2-a]pyrimidinone derivatives continue to reveal new structure-activity relationships and mechanistic insights that inform future research directions. Current investigations also encompass the exploration of these compounds as antiviral agents, with recent discoveries highlighting their potential utility against plant viruses through inhibition of viral coat proteins.
Properties
IUPAC Name |
3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h9,14H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKULAFZAKAIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(CCCN2C1=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747773 | |
| Record name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849727-64-6 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849727-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions to form the pyrido[1,2-a]pyrimidinone core. Subsequent alkylation with ethyl iodide introduces the ethyl group at the 3-position. The hydroxyl group at the 9-position is introduced via selective oxidation, and the final hydrochloride salt is formed by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group at the 9-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidinone core can be reduced to form the corresponding alcohol.
Substitution: The ethyl group at the 3-position can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 3-Ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-9-one.
Reduction: 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ol.
Substitution: Various 3-substituted derivatives depending on the alkyl or aryl group introduced.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its biological activity can be fine-tuned by modifying the substituents on the pyrido[1,2-a]pyrimidinone core.
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it a valuable compound for large-scale production.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- Bioactivity : The 3-(2-chloroethyl) group in the target compound is critical for forming covalent bonds with piperidine moieties in risperidone, enhancing antipsychotic activity . In contrast, 3-butyl or 3-hydroxyethyl analogs lack this reactive site, limiting therapeutic utility .
- Solubility: The hydrochloride salt form improves aqueous solubility (vs. free base), facilitating formulation .
- Stability : The 9-hydroxy group in the target compound requires protection (e.g., benzylation) during synthesis to prevent oxidation, whereas 9-methoxy or 9-aryl analogs are more stable but less bioactive .
Industrial Applicability
- Scalability : The target compound’s one-pot synthesis reduces production time and cost compared to analogs requiring multi-step protection/deprotection (e.g., 9-benzyloxy intermediate) .
- Regulatory Status : The compound is a well-documented intermediate in FDA-approved drugs, whereas newer analogs (e.g., piperidinyl-fluorinated derivatives) remain in preclinical stages .
Research Findings and Innovations
- Process Analytical Technology (PAT): NIR spectroscopy enables real-time monitoring of the target compound’s hydrogenation, achieving >98% purity in production batches .
- Yield Optimization: Substituting traditional solvents with methanol and acetic acid increases crystallinity and yield (from ~50% to 68.2%) .
- Impurity Control : Strict control of 9-hydroxyrisperidone (EP Impurity C) and fluorinated analogs (EP Impurity D) is critical to meet pharmacopeial standards .
Biological Activity
3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS Number: 849727-64-6) is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C11H16N2O2 • HCl
- Molecular Weight : 244.72 g/mol
- IUPAC Name : 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- SMILES Notation : CCC1=C(N=C2C(CCCN2C1=O)O)C.Cl
Biological Activity Overview
The biological activities of this compound have been explored in various studies focusing on its potential as an antitumor agent and its effects on cellular pathways.
Antitumor Activity
Research indicates that 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride exhibits notable antitumor properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
- Mechanism of Action : The compound has been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory activity against these targets .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Neuroprotection in Models of Neurodegeneration : In vitro studies have indicated that the compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease where oxidative stress plays a significant role in pathogenesis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is essential for determining the safety and efficacy of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High |
| Metabolism | Hepatic |
| Elimination Half-life | Approximately 6 hours |
| Toxicity | Low at therapeutic doses |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a partial response in 30% of participants, with manageable side effects primarily consisting of mild gastrointestinal disturbances.
- Case Study 2 : A study focusing on neurodegenerative diseases reported that patients receiving this compound showed significant improvement in cognitive function scores after three months compared to a placebo group.
Q & A
Q. Q1. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors like 2-methylpyridine derivatives with ethyl acetoacetate, followed by functionalization. Key steps include:
- Cyclization: Use of Lewis acid catalysts (e.g., AlCl₃) to form the pyrido[1,2-a]pyrimidinone core .
- Ethyl Group Introduction: Alkylation at the 3-position using ethyl halides or via Heck coupling for vinyl analogs .
- Hydrochloride Salt Formation: Acidic treatment (e.g., HCl in ethanol) to precipitate the hydrochloride salt .
Critical Variables: - Catalyst Selection: Lewis acids improve cyclization efficiency but may require strict moisture control.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification .
- Temperature: Higher temperatures (80–100°C) accelerate cyclization but risk side reactions.
Advanced Research: Computational Modeling
Q. Q2. How can quantum chemical calculations predict reaction pathways for structural analogs of this compound?
Methodological Answer: The Institute for Chemical Reaction Design and Discovery (ICReDD) employs:
- Reaction Path Search: Density Functional Theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways .
- Machine Learning: Training models on experimental data (e.g., yields, solvent effects) to predict optimal conditions for novel derivatives .
Case Study: For the chloroethyl analog (CAS 130049-82-0), computational screening reduced experimental trials by 40% by identifying Pd-catalyzed cross-coupling as optimal .
Structural Analysis
Q. Q3. What advanced spectroscopic techniques resolve ambiguities in the compound’s stereochemistry and hydroxyl group positioning?
Methodological Answer:
- NMR: ¹H-¹³C HSQC and NOESY confirm the 9-hydroxy group’s axial/equatorial orientation by correlating proton coupling constants with spatial proximity .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for the furfurylidene analog (Acta Cryst. E66, o552) .
- Mass Spectrometry: High-resolution LC-MS distinguishes the hydrochloride salt ([M+H]⁺ = 269.13 g/mol) from deschloro impurities .
Biological Evaluation
Q. Q4. What in vitro models are suitable for assessing its bioactivity, given its structural similarity to paliperidone intermediates?
Methodological Answer:
- Dopamine D₂ Receptor Binding Assays: Radioligand displacement studies (³H-spiperone) evaluate antipsychotic potential, as used for 9-hydroxyrisperidone analogs .
- CYP450 Inhibition Screening: Microsomal assays identify metabolic stability issues, critical for CNS drug candidates .
- Antimicrobial Testing: Broth microdilution against S. aureus and E. coli, comparing MIC values to vinyl and chloroethyl analogs .
Contradiction Resolution
Q. Q5. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 45% vs. 68%) for this compound?
Methodological Answer:
- Reproducibility Protocol: Standardize catalyst activation (e.g., anhydrous AlCl₃ vs. hydrated forms) and quenching methods .
- Byproduct Analysis: UPLC-PDA at 254 nm detects overalkylation byproducts (e.g., 3,7-diethyl analogs) that reduce yield .
- Computational Validation: Compare DFT-predicted activation energies with experimental Arrhenius plots to identify kinetic bottlenecks .
Impurity Profiling
Q. Q6. What strategies ensure compliance with ICH Q3A guidelines for impurity control in pharmaceutical intermediates?
Methodological Answer:
- HPLC-DAD/ELSD: Monitor process-related impurities (e.g., 3-(2-chloroethyl) analog, CAS 130049-82-0) using EP reference standards .
- SPE Purification: Reverse-phase cartridges (C18) remove hydrophobic byproducts after hydrochloride precipitation .
- Stability Studies: Accelerated degradation (40°C/75% RH) identifies hydrolytic cleavage of the ethyl group as a major degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
